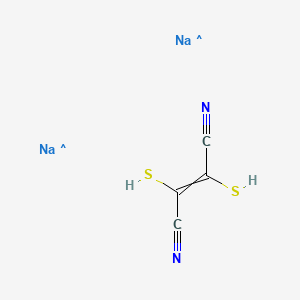

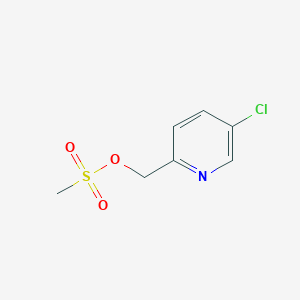

1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine dihydrochloride

説明

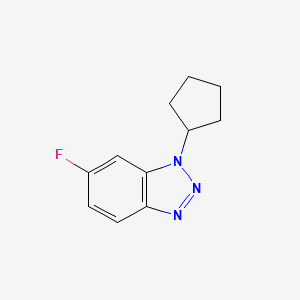

1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine dihydrochloride, commonly referred to as CPF, is an organic compound used in a variety of scientific research applications. CPF has been studied for its ability to act as a substrate for a variety of enzymes and proteins, and its unique structural characteristics make it an attractive choice for scientists and researchers. CPF has a wide range of applications in the fields of biochemistry, molecular biology, and pharmacology.

科学的研究の応用

Synthesis of Potent Deoxycytidine Kinase Inhibitors : This compound is a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors. Its practical synthesis involves converting commercially available 2,4-dichloro-5-fluoropyrimidine to tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, which gives 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride upon deprotection (Zhang et al., 2009).

Crystal Structure Analysis : The compound has been used in conformational analysis and crystal structure studies. For instance, {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, was synthesized and characterized, including its solid and solution conformations (Ribet et al., 2005).

Kinase Inhibitor Synthesis : It's used in the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. These compounds have shown biological activity in various anticancer agents (Wada et al., 2012).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors : The compound has been used to study the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which are potential treatments for cancer (Teffera et al., 2013).

Synthesis and Piperidinolysis of Simple Fluoropyrimidines : 2-Fluoropyrimidine and its derivatives were synthesized through the diazotization of corresponding aminopyrimidines in fluoroboric acid, leading to insights into their reactivity and spectral properties (Brown & Waring, 1974).

Aurora Kinase Inhibitor Research : The compound has been used in the context of Aurora kinase inhibitors, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).

Molecular Docking and Experimental Studies : It has been used in molecular docking and experimental studies on compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which are significant in the treatment of hypertension and act as potential I1 imidazoline receptor agonists (Aayisha et al., 2019).

Synthesis of 5-HT1A Partial Agonists : This compound emerged as a novel 5-HT(1A) agonist from a high throughput screen, showing potential in neurological research (Dounay et al., 2009).

Cycloaddition Reactions : It has been involved in enantioselective [4 + 2] cycloaddition reactions of cyclic N-sulfimines and acyclic enones or ynones, leading to the synthesis of sulfamidate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity (Liu et al., 2013).

Aromatic Nucleophilic Substitutions : The compound has been used in studies of aromatic nucleophilic substitutions, particularly in reactions with piperidine or [1-2H]piperidine in benzene, exploring the kinetics and mechanisms of these reactions (Pietra et al., 1968).

特性

IUPAC Name |

1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFN4.2ClH/c10-9-13-5-7(11)8(14-9)15-3-1-6(12)2-4-15;;/h5-6H,1-4,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACMWULDOGJGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=NC=C2F)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

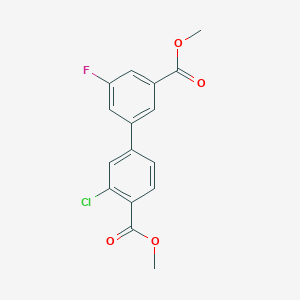

![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)

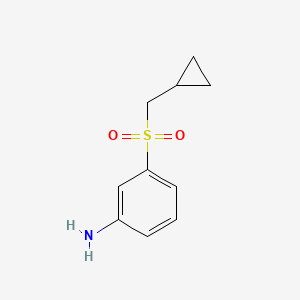

![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)

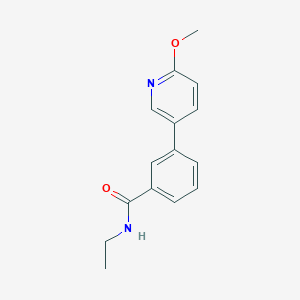

![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)

![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)